molecular formula C13H15NO B13811196 2(1H)-Quinolinone, 1-(2-methylpropyl)-

2(1H)-Quinolinone, 1-(2-methylpropyl)-

Cat. No.: B13811196
M. Wt: 201.26 g/mol
InChI Key: RCWGFXJJPCHNCO-UHFFFAOYSA-N
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Description

2(1H)-Quinolinone, 1-(2-methylpropyl)- is a heterocyclic organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. The compound’s structure consists of a quinolinone core with a 1-(2-methylpropyl) substituent, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Quinolinone, 1-(2-methylpropyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-aminobenzophenones with isobutyraldehyde, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of 2(1H)-Quinolinone, 1-(2-methylpropyl)- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Quinolinone, 1-(2-methylpropyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different functional groups.

    Reduction: Reduction reactions can convert the quinolinone core to dihydroquinolinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the quinolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.

Major Products

The major products formed from these reactions include substituted quinolinones, dihydroquinolinones, and other quinolinone derivatives with diverse functional groups.

Scientific Research Applications

2(1H)-Quinolinone, 1-(2-methylpropyl)- has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Quinolinone derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2(1H)-Quinolinone, 1-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. Its effects are mediated through binding to active sites, altering protein conformation, and affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2(1H)-Quinolinone: The parent compound without the 1-(2-methylpropyl) substituent.

    1-(2-methylpropyl)-2(1H)-isoquinolinone: An isomer with a different ring structure.

    1-(2-methylpropyl)-4(1H)-quinolinone: A positional isomer with the substituent at a different position.

Uniqueness

2(1H)-Quinolinone, 1-(2-methylpropyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

IUPAC Name

1-(2-methylpropyl)quinolin-2-one

InChI

InChI=1S/C13H15NO/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13(14)15/h3-8,10H,9H2,1-2H3

InChI Key

RCWGFXJJPCHNCO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=O)C=CC2=CC=CC=C21

Origin of Product

United States

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